molecular formula C18H27NO B15162495 N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine CAS No. 182203-90-3

N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine

Cat. No.: B15162495
CAS No.: 182203-90-3
M. Wt: 273.4 g/mol
InChI Key: WIZLVHXOAPREIR-UHFFFAOYSA-N
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Description

N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine is a complex organic compound with the molecular formula C18H27NO. This compound is characterized by its unique structure, which includes multiple cyclohexylidene groups and a hydroxylamine functional group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine typically involves the reaction of cyclohexanone with hydroxylamine under controlled conditions. The process may include the following steps:

    Formation of Cyclohexanone Oxime: Cyclohexanone reacts with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form cyclohexanone oxime.

    Cyclization: The cyclohexanone oxime undergoes cyclization to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of advanced catalysts and continuous flow reactors to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.

    Substitution: The compound can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Compounds with different functional groups replacing the hydroxylamine group.

Scientific Research Applications

N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. Additionally, the compound’s unique structure allows it to interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone Oxime: A precursor in the synthesis of N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine.

    Cyclohexylamine: A related compound with similar structural features but different functional groups.

    Nitrocyclohexane: Another compound with a cyclohexylidene group but different reactivity.

Uniqueness

This compound is unique due to its multiple cyclohexylidene groups and the presence of a hydroxylamine functional group. This combination of features imparts distinctive chemical properties, making it valuable for specific research applications and industrial processes.

Properties

CAS No.

182203-90-3

Molecular Formula

C18H27NO

Molecular Weight

273.4 g/mol

IUPAC Name

N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine

InChI

InChI=1S/C18H27NO/c20-19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h20H,1-13H2

InChI Key

WIZLVHXOAPREIR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C2CCC(=C3CCC(=NO)CC3)CC2)CC1

Origin of Product

United States

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